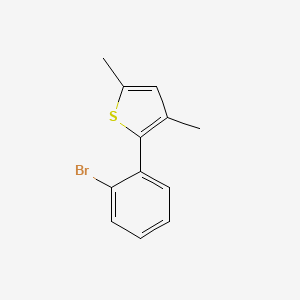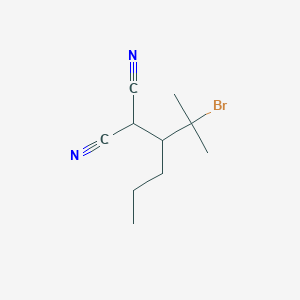
(2-Bromo-2-methylhexan-3-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-2-methylhexan-3-yl)propanedinitrile is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propanedinitrile moiety attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-methylhexan-3-yl)propanedinitrile typically involves the bromination of 2-methylhexan-3-yl)propanedinitrile. This can be achieved through the following steps:
Starting Material Preparation: The initial step involves the preparation of 2-methylhexan-3-yl)propanedinitrile.
Bromination Reaction: The bromination is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product consistency and purity.
化学反应分析
Types of Reactions
(2-Bromo-2-methylhexan-3-yl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
Chemistry
In chemistry, (2-Bromo-2-methylhexan-3-yl)propanedinitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may be exploited in the development of new materials with specific characteristics.
作用机制
The mechanism of action of (2-Bromo-2-methylhexan-3-yl)propanedinitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the presence of the methyl group and the propanedinitrile moiety, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
Similar Compounds
2-Bromo-2-methylbutane: Similar in structure but with a shorter carbon chain.
2-Bromo-2-methylpentane: Similar but with one less carbon atom in the chain.
2-Bromo-2-methylheptane: Similar but with one more carbon atom in the chain.
Uniqueness
(2-Bromo-2-methylhexan-3-yl)propanedinitrile is unique due to the presence of the propanedinitrile group, which imparts distinct reactivity and potential applications compared to other brominated alkanes. This compound’s specific structure allows for targeted reactions and applications that are not possible with simpler analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
属性
CAS 编号 |
105694-94-8 |
|---|---|
分子式 |
C10H15BrN2 |
分子量 |
243.14 g/mol |
IUPAC 名称 |
2-(2-bromo-2-methylhexan-3-yl)propanedinitrile |
InChI |
InChI=1S/C10H15BrN2/c1-4-5-9(10(2,3)11)8(6-12)7-13/h8-9H,4-5H2,1-3H3 |
InChI 键 |
BTLNOUYYGCBVDE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C#N)C#N)C(C)(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

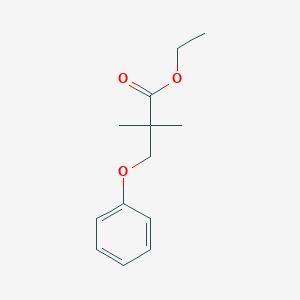
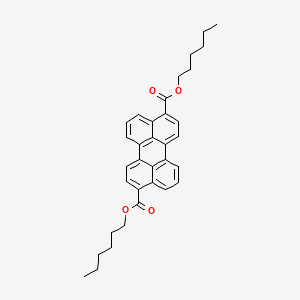
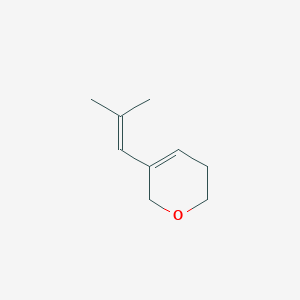

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
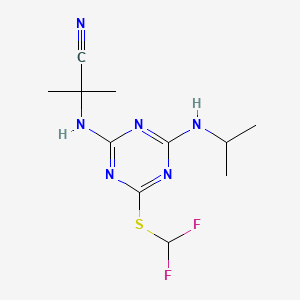
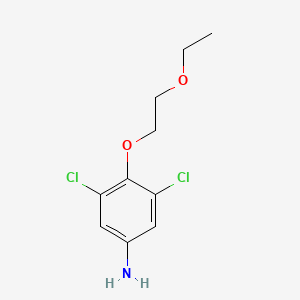
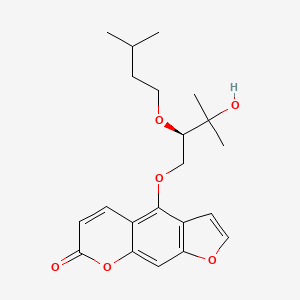
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
